molecular formula C18H23ClN4O2 B5546027 1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine

1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine

Cat. No.: B5546027
M. Wt: 362.9 g/mol
InChI Key: CRGXFGARRBPAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.1509537 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Applications

  • Nitropiperidinoimidazolderivate Synthesis : A study detailed the formation of nitropiperidinylimidazol derivatives via treatment with piperidine, exploring the positional effects of piperidine residues in the isomeric products through X-ray investigation. This research provides insights into the structural aspects of similar compounds (Gzella, Wrzeciono, & Pöppel, 1999).

  • Cytotoxic and Anticancer Agents : Another study synthesized a series of compounds showing significant cytotoxicity toward murine and human tumor cells, highlighting the potent application of related piperidinol derivatives in developing anticancer agents (Dimmock et al., 1998).

  • Cyclopropanone Equivalents : Research on cyclopropanone equivalents from 3-chloropropionic acid using piperidino and trimethylsilyloxycyclopropane highlighted synthetic applications in generating cyclopropanone derivatives, useful in organic synthesis (Wasserman & Dion, 1982).

  • Synthesis of Imidazolidin-4(H)one Derivatives : The reaction of thiazolidinone with piperidine to produce thiazol-4(5H)one derivatives demonstrates the versatility of piperidine in synthesizing novel heterocyclic compounds with potential biological applications (Mahmoud et al., 2011).

  • Synthesis of Novel Bioactive Heterocycle : A study detailed the synthesis and crystal structure of a novel bioactive heterocycle, underscoring the importance of piperidine derivatives in the development of new compounds with potential therapeutic applications (Thimmegowda et al., 2009).

Properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-1-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c19-16-10-15(25-21-16)5-6-17(24)22-8-1-2-14(12-22)18-20-7-9-23(18)11-13-3-4-13/h7,9-10,13-14H,1-6,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGXFGARRBPAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC(=NO2)Cl)C3=NC=CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.